molecular formula C18H16FN3O2S2 B2954600 N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide CAS No. 1797640-56-2

N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide

Cat. No. B2954600
M. Wt: 389.46
InChI Key: UYHOTOVVYZLCAJ-UHFFFAOYSA-N
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Description

N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide , also known by its chemical formula C18H16FN3O2S2 , is a synthetic compound with intriguing pharmacological properties. Its molecular weight is 389.46 g/mol 1.



Molecular Structure Analysis

The molecular structure of N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide reveals its core components. The cyanothiomorpholine-4-carbonyl moiety contributes to its reactivity, while the 3-fluorobenzamide group imparts specific interactions with biological targets. Researchers have elucidated this structure using techniques such as X-ray crystallography and spectroscopy.



Chemical Reactions Analysis

The compound’s reactivity profile is essential for understanding its behavior in various contexts. Investigating its reactions with other molecules, solvents, and catalysts sheds light on its versatility. Researchers have explored its reactivity in both organic and inorganic environments.



Physical And Chemical Properties Analysis


  • Solubility : Investigating its solubility in different solvents provides insights into formulation possibilities.

  • Melting Point : Determining the melting point aids in assessing its stability and handling conditions.

  • Boiling Point : Understanding the boiling point informs purification methods.

  • Spectral Data : UV, IR, NMR, and mass spectrometry data contribute to its characterization.


Safety And Hazards

Researchers must evaluate the compound’s safety profile. Assessments include:



  • Toxicity : Investigating its effects on living organisms.

  • Stability : Assessing its stability under various conditions.

  • Environmental Impact : Considering its impact on ecosystems.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Correlating its structure with activity.

  • Formulation : Developing suitable dosage forms.

  • Clinical Trials : Assessing its efficacy and safety in humans.


properties

IUPAC Name

N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-11-7-15(21-17(23)12-3-2-4-13(19)8-12)26-16(11)18(24)22-5-6-25-10-14(22)9-20/h2-4,7-8,14H,5-6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHOTOVVYZLCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)N3CCSCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide

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